
Atrasentan vs. Placebo in Diabetic Kidney
Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Atrasentan

Cat. No.: B1666376 Get Quote

An objective analysis of the clinical trial data for researchers and drug development

professionals.

Atrasentan, a selective endothelin A (ETA) receptor antagonist, has been investigated as a

therapeutic agent to mitigate the progression of diabetic kidney disease (DKD). Clinical trials

have compared its efficacy and safety against placebo, providing valuable insights for the

scientific community. This guide offers a comprehensive comparison based on available

experimental data, with a focus on quantitative outcomes, experimental protocols, and relevant

biological pathways.

Quantitative Data Summary
The primary evidence for the efficacy and safety of atrasentan in DKD comes from the Study

of Diabetic Nephropathy with Atrasentan (SONAR) trial.[1] The key quantitative findings from

this and other relevant studies are summarized below.
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Endpoint Atrasentan Placebo
Hazard
Ratio (95%
CI)

P-value Citation

Primary

Composite

Renal

Endpoint

6.0%

(79/1325)

7.9%

(105/1323)

0.65 (0.49–

0.88)
0.0047 [2]

Components

of Primary

Endpoint

Doubling of

serum

creatinine

- -
0.74 (0.57 to

0.95)
- [1]

End-stage

renal disease

(ESRD)

- -
0.70 (0.55 to

0.88)
- [1]

Reduction in

Albuminuria

(UACR)

SONAR

(responders)
-48.8% - - - [3]

Phase 2

(0.75 mg)
-36.2% +2% - -

Phase 2

(1.25 mg)
-43.9% +2% - -

Annual

Change in

eGFR

-3.0

ml/min/1.73

m²

-3.6

ml/min/1.73

m²

- <0.001

Primary Composite Renal Endpoint included doubling of serum creatinine, end-stage renal

disease, or renal death. UACR: Urine Albumin-to-Creatinine Ratio eGFR: estimated Glomerular

Filtration Rate
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Safety Outcomes
Adverse
Event

Atrasentan Placebo
Hazard
Ratio (95%
CI)

P-value Citation

Hospitalizatio

n for Heart

Failure

3.5%

(47/1325)

2.6%

(34/1323)

1.33 (0.85–

2.07)
0.208

Fluid

Retention

More

frequent
Less frequent - -

Anemia
More

frequent
Less frequent - -

Peripheral

Edema
Common - - -

Decreased

Sperm Count
Observed - - -

Experimental Protocols
The methodologies employed in the clinical trials are crucial for interpreting the results. The

SONAR trial utilized a unique enrichment design.

SONAR Trial Protocol
Study Design: The SONAR trial was a randomized, double-blind, placebo-controlled,

multicenter study. It incorporated an enrichment period to identify patients who were most likely

to benefit from atrasentan and least likely to experience adverse effects.

Patient Population: The trial enrolled adults aged 18-85 years with type 2 diabetes, an

estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m², and a urine albumin-

to-creatinine ratio (UACR) of 300–5000 mg/g. All patients were receiving the maximum

tolerated dose of a renin-angiotensin system (RAS) inhibitor.

Enrichment Period: All eligible participants received open-label atrasentan (0.75 mg daily) for

six weeks. Patients who demonstrated a UACR reduction of at least 30% without significant
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fluid retention were classified as "responders" and were then randomized to the double-blind

treatment period.

Randomization and Treatment: Responders were randomly assigned to receive either

atrasentan (0.75 mg daily) or a placebo.

Primary Endpoint: The primary outcome was a composite of doubling of serum creatinine, end-

stage renal disease (ESRD), or renal death.
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Endothelin-1 (ET-1) Pathway in Diabetic Kidney Disease
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Caption: Atrasentan blocks the Endothelin A receptor, inhibiting downstream signaling.

SONAR Trial Experimental Workflow
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SONAR Clinical Trial Workflow
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Caption: Workflow of the SONAR trial, including the enrichment and randomization phases.
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Conclusion
Atrasentan has demonstrated a statistically significant reduction in the primary composite

renal outcome and a notable decrease in albuminuria in patients with diabetic kidney disease.

However, these benefits are accompanied by an increased risk of fluid retention and heart

failure, which necessitates careful patient selection. The enrichment design of the SONAR trial

was a key strategy to identify a patient population with a favorable benefit-risk profile. Future

research may explore the role of atrasentan in combination with other renoprotective agents.

Need Custom Synthesis?
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kidney-disease-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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